N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea
Overview
Description
N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea, also known as DTTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DTTU is a thiourea derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea exerts its therapeutic effects by inhibiting the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme involved in cellular redox regulation and is overexpressed in many cancer cells. N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea binds to the active site of TrxR and inhibits its activity, leading to the accumulation of reactive oxygen species (ROS) and oxidative stress in cancer cells. This ultimately results in apoptosis and cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea has been found to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea has also been found to have anti-inflammatory and antioxidant properties. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity towards TrxR, making it a promising candidate for cancer therapy. However, N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Future Directions
There are several future directions for research on N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea. One area of interest is the development of novel N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea derivatives with improved solubility and pharmacokinetics. Another area of interest is the investigation of N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea's potential in combination therapy with other anticancer agents. Furthermore, more research is needed to understand the mechanisms underlying N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea's neuroprotective effects and its potential in the treatment of neurodegenerative diseases. Overall, N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea has shown promising results in various scientific studies and has the potential to be a valuable therapeutic agent in the future.
Scientific Research Applications
N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea has been studied for its potential therapeutic applications in various fields of research. In cancer research, N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea has shown significant anticancer activity against various cancer cell lines. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, N-cyclohexyl-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-methylthiourea has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and improve cognitive function in animal models.
properties
IUPAC Name |
1-cyclohexyl-3-(1,1-dioxothiolan-3-yl)-1-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c1-14(11-5-3-2-4-6-11)12(17)13-10-7-8-18(15,16)9-10/h10-11H,2-9H2,1H3,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPROGXZGAGHSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NC2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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